molecular formula C8H10BrClN2O2S B3018561 3-Bromo-1-cyclopentylpyrazole-4-sulfonyl chloride CAS No. 1946818-78-5

3-Bromo-1-cyclopentylpyrazole-4-sulfonyl chloride

Cat. No.: B3018561
CAS No.: 1946818-78-5
M. Wt: 313.59
InChI Key: OKUJUNPCPORHNC-UHFFFAOYSA-N
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Description

3-Bromo-1-cyclopentylpyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H10BrClN2O2S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-cyclopentylpyrazole-4-sulfonyl chloride typically involves the reaction of 3-bromo-1-cyclopentylpyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 3-Bromo-1-cyclopentylpyrazole

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    Product Isolation: The product is isolated by quenching the reaction mixture with ice-cold water, followed by extraction with an organic solvent such as dichloromethane. The organic layer is then dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-cyclopentylpyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The bromine atom can participate in oxidation-reduction reactions, potentially forming different oxidation states.

    Coupling Reactions: The pyrazole ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Brominated Derivatives: Resulting from oxidation or reduction reactions.

    Coupled Products: Formed from coupling reactions involving the pyrazole ring.

Scientific Research Applications

3-Bromo-1-cyclopentylpyrazole-4-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-cyclopentylpyrazole-4-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl Chloride: Another sulfonyl chloride derivative with similar reactivity but different structural features.

    3-Bromo-1-phenylpyrazole-4-sulfonyl Chloride: A structurally related compound with a phenyl group instead of a cyclopentyl group.

Uniqueness

3-Bromo-1-cyclopentylpyrazole-4-sulfonyl chloride is unique due to the presence of both a bromine atom and a cyclopentyl group, which can influence its reactivity and biological activity

Properties

IUPAC Name

3-bromo-1-cyclopentylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrClN2O2S/c9-8-7(15(10,13)14)5-12(11-8)6-3-1-2-4-6/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUJUNPCPORHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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